![molecular formula C15H18ClNO B5804393 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as CDC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. CDC is synthesized through a specific method and has a unique mechanism of action, which makes it an interesting compound to study. In
Mécanisme D'action
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's mechanism of action involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can reduce inflammation and prevent the growth of cancer cells. 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to reduce inflammation and pain, as well as inhibit the growth of tumors. 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have a low toxicity profile, which makes it a promising compound for further study.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's unique mechanism of action and low toxicity profile make it an attractive compound for lab experiments. However, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's synthesis method is complex and may require specialized equipment and expertise. Additionally, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's solubility in water is limited, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one research. One area of study could be the development of 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one-based drugs for the treatment of inflammation and cancer. Another area of study could be the optimization of 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's synthesis method to make it more efficient and cost-effective. Additionally, further research could be conducted on 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's potential applications in agriculture and environmental science.
Méthodes De Synthèse
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 2-cyclohexen-1-one. The reaction is catalyzed by a base, such as potassium hydroxide, and yields 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one as a yellow solid. The purity of 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied as a potential herbicide and insecticide. In environmental science, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential use in wastewater treatment.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-15(2)8-13(7-14(18)9-15)17-10-11-3-5-12(16)6-4-11/h3-7,17H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMMZEDLOHWTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

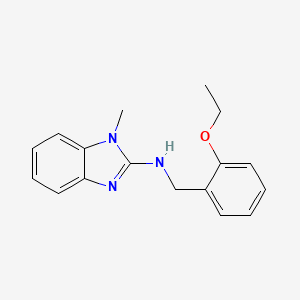
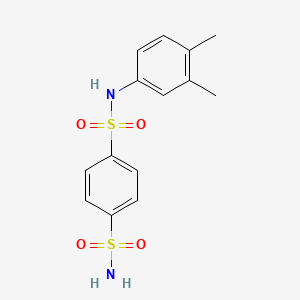
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)
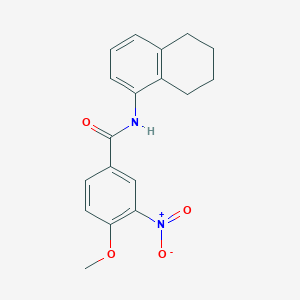

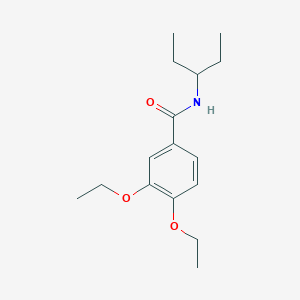
![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)

![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
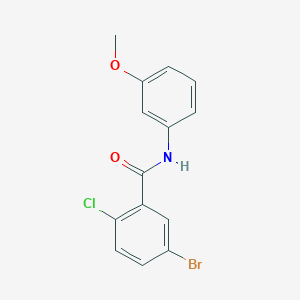
![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
